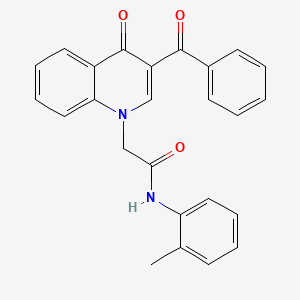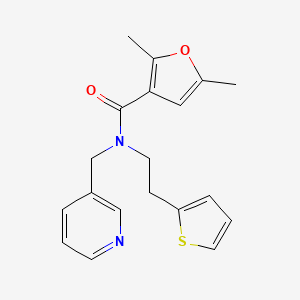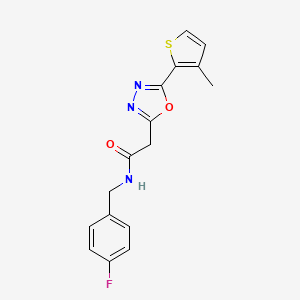
2-(1-Methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride, also known as XMD8-92, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Scientific Research Applications
Methylglyoxal (MG) and Imidazole Derivatives in Biological Systems
Research indicates that methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, plays a significant role in biological organisms. MG is involved in the modification of arginine and lysine residues in proteins, forming advanced glycation end-products. These modifications are implicated in complications of diabetes and neurodegenerative diseases. MG is also present in foodstuffs and beverages, where its levels can be influenced by processing, cooking, and storage. The study of MG and its derivatives, including imidazole-containing compounds, is crucial for understanding their impact on health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).
Catalytic Applications of Imidazole Derivatives
Imidazole derivatives, specifically N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in chemical reactions, such as the transesterification between esters and alcohols. These catalysts facilitate acylation of alcohols with vinyl acetate at room temperature, showcasing the versatility and potential of imidazole-based compounds in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).
Antimicrobial Activity of Imidazole Analogs
A novel series of imidazole analogs has been synthesized and investigated for their antimicrobial activity. Some of these compounds exhibited potent bioactivity against pathogenic fungi and bacteria. This research highlights the potential of imidazole derivatives in developing new antimicrobial agents (Dahiya, 2008).
Environmental Applications
Studies have also explored the environmentally benign uses of imidazole derivatives, such as in the catalysis of alcohol oxidation reactions. These applications demonstrate the potential of imidazole-based compounds in developing sustainable chemical processes (Li & Zhang, 2009).
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-4-2-7(3-5-13)9-11-6-8(12-9)10(14)15;;/h6-7H,2-5H2,1H3,(H,11,12)(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRCVQVSEDJGND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NC=C(N2)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2366207.png)
![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)
![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)


![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)
